Cas no 1552638-76-2 (3-fluoro-1-phenylcyclobutane-1-carboxylic acid)

3-fluoro-1-phenylcyclobutane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-1-phenyl-cyclobutanecarboxylic acid
- Cyclobutanecarboxylic acid, 3-fluoro-1-phenyl-
- 3-fluoro-1-phenylcyclobutane-1-carboxylic acid
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- Inchi: 1S/C11H11FO2/c12-9-6-11(7-9,10(13)14)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)
- InChI Key: BHENDRRGGBDHDW-UHFFFAOYSA-N
- SMILES: C1(C2=CC=CC=C2)(C(O)=O)CC(F)C1
3-fluoro-1-phenylcyclobutane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-378673-0.1g |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7094-100MG |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95% | 100MG |
¥ 1,498.00 | 2023-04-07 | |
Enamine | EN300-378673-2.5g |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-16 | |
Enamine | EN300-378673-5.0g |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-16 | |
Enamine | EN300-378673-10.0g |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7094-1G |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95% | 1g |
¥ 5,986.00 | 2023-04-07 | |
Enamine | EN300-378673-0.25g |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-16 | |
Enamine | EN300-378673-1.0g |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-16 | |
Ambeed | A1106706-1g |
3-Fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 98% | 1g |
$984.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ7094-250MG |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid |
1552638-76-2 | 95% | 250MG |
¥ 2,395.00 | 2023-04-07 |
3-fluoro-1-phenylcyclobutane-1-carboxylic acid Related Literature
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654
Additional information on 3-fluoro-1-phenylcyclobutane-1-carboxylic acid
3-Fluoro-1-Phenylcyclobutane-1-Carboxylic Acid (CAS No. 1552638-76-2): An Overview of Its Properties, Applications, and Recent Research
3-Fluoro-1-phenylcyclobutane-1-carboxylic acid (CAS No. 1552638-76-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique structural features, has shown promising potential in various applications, including pharmaceuticals and advanced materials. This article provides a comprehensive overview of the properties, synthesis methods, and recent research developments related to 3-fluoro-1-phenylcyclobutane-1-carboxylic acid.
Chemical Structure and Properties
3-Fluoro-1-phenylcyclobutane-1-carboxylic acid is a cyclic carboxylic acid with a fluoro-substituted cyclobutane ring and a phenyl group. The presence of the fluorine atom imparts unique chemical and physical properties to the molecule. Fluorine, being the most electronegative element, significantly influences the electronic structure and reactivity of the compound. The cyclobutane ring, a four-membered ring, adds steric constraints that can affect the conformational flexibility and stability of the molecule.
The molecular formula of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid is C10H9FNO2, with a molecular weight of approximately 194.18 g/mol. It is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). The compound exhibits strong acidic properties due to the carboxylic acid group, making it useful in various chemical reactions.
Synthesis Methods
The synthesis of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the cyclization of a fluoro-substituted acrylate or acrylonitrile derivative in the presence of a suitable catalyst. For example, the reaction of 4-fluorophenylacetonitrile with an appropriate carboxylic acid or ester can yield the desired product after hydrolysis.
An alternative approach involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer high selectivity and yield, making them suitable for large-scale production. Recent advancements in green chemistry have also led to the development of environmentally friendly synthesis methods that minimize waste and reduce energy consumption.
Applications in Medicinal Chemistry
3-Fluoro-1-phenylcyclobutane-1-carboxylic acid has shown promise in medicinal chemistry due to its unique structural features and biological activity. One area of interest is its potential as a scaffold for drug discovery. The presence of the fluorine atom can enhance the lipophilicity and metabolic stability of drug candidates, which are crucial for improving their pharmacokinetic properties.
Recent studies have explored the use of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid-based derivatives as inhibitors of various enzymes involved in disease pathways. For instance, researchers have synthesized analogs that exhibit potent inhibitory activity against protein kinases, which are key targets in cancer therapy. These compounds have shown promising results in preclinical studies, demonstrating their potential as lead compounds for further development.
Applications in Materials Science
Beyond medicinal chemistry, 3-fluoro-1-phenylcyclobutane-1-carboxylic acid has found applications in materials science due to its unique physical properties. The compound can be used as a building block for the synthesis of advanced polymers and functional materials. For example, it can be incorporated into polymer chains to enhance their thermal stability and mechanical strength.
In addition, the fluorinated nature of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid makes it suitable for applications requiring low surface energy or hydrophobicity. This property is particularly useful in the development of coatings and surface treatments for various substrates.
Recent Research Developments
The ongoing research on 3-fluoro-1-phenylcyclobutane-1-carboxylic acid continues to uncover new applications and insights into its behavior. One recent study published in the Journal of Medicinal Chemistry investigated the use of this compound as a scaffold for designing selective inhibitors of serine proteases. The researchers synthesized a series of derivatives with varying substituents on the phenyl ring and evaluated their inhibitory activity against several serine proteases involved in inflammatory diseases.
The results showed that certain derivatives exhibited high selectivity and potency against specific serine proteases, suggesting their potential as therapeutic agents for treating inflammatory conditions. Another study published in Advanced Materials explored the use of 3-fluoro-1-phenylcyclobutane-1-carboxylic acid-based polymers for developing self-healing materials. The researchers demonstrated that these polymers could repair microcracks autonomously under ambient conditions, making them suitable for applications in aerospace and automotive industries.
Safety Considerations
Safety is a critical aspect when handling any chemical compound. While 3-fluoro-1-phenylcyclobutane-1-carboxylic acid is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn at all times to minimize exposure risks.
In addition, it is advisable to handle this compound in well ventilated areas to prevent inhalation of vapors or dust particles. Proper disposal methods should also be followed to ensure environmental safety.
Conclusion
3-fluoro-1-phenylcyclobutane-1-carboxylic acid (CAS No. 1552638-76-2) is a versatile organic compound with unique structural features that make it valuable in various fields such as medicinal chemistry and materials science. Its potential applications range from drug discovery to advanced materials development, driven by its favorable chemical properties and biological activity.
Ongoing research continues to expand our understanding of this compound's behavior and unlock new possibilities for its use. As new synthesis methods are developed and more applications are discovered, 3-fluoro-1-phenylcyclobutane-1-carboxylic acid is poised to play an increasingly important role in scientific advancements across multiple disciplines.
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